molecular formula C10H11FOS B13232737 1-(4-Fluorophenyl)-2-(methylsulfanyl)propan-1-one

1-(4-Fluorophenyl)-2-(methylsulfanyl)propan-1-one

Cat. No.: B13232737
M. Wt: 198.26 g/mol
InChI Key: QFBFUVGDEGJNHR-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-2-(methylsulfanyl)propan-1-one is an organic compound that belongs to the class of phenyl ketones It is characterized by the presence of a fluorine atom on the phenyl ring and a methylsulfanyl group attached to the propanone backbone

Preparation Methods

The synthesis of 1-(4-Fluorophenyl)-2-(methylsulfanyl)propan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-fluoroacetophenone with methylthiol in the presence of a base such as sodium hydride. The reaction typically occurs under anhydrous conditions and at elevated temperatures to facilitate the formation of the desired product.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

1-(4-Fluorophenyl)-2-(methylsulfanyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Fluorophenyl)-2-(methylsulfanyl)propan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for designing new compounds.

    Biology: The compound’s interactions with biological molecules are studied to understand its potential as a pharmaceutical agent.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-2-(methylsulfanyl)propan-1-one involves its interaction with specific molecular targets. The fluorine atom and methylsulfanyl group contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may modulate biological pathways by inhibiting or activating specific proteins, leading to its observed effects.

Comparison with Similar Compounds

1-(4-Fluorophenyl)-2-(methylsulfanyl)propan-1-one can be compared with other similar compounds such as:

    3-Chloro-1-(4-fluorophenyl)propan-1-one: This compound has a chlorine atom instead of a methylsulfanyl group, leading to different chemical properties and reactivity.

    1-{4-[(4-fluorophenyl)methoxy]phenyl}propan-1-one: The presence of a methoxy group instead of a methylsulfanyl group results in different biological activities and applications.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H11FOS

Molecular Weight

198.26 g/mol

IUPAC Name

1-(4-fluorophenyl)-2-methylsulfanylpropan-1-one

InChI

InChI=1S/C10H11FOS/c1-7(13-2)10(12)8-3-5-9(11)6-4-8/h3-7H,1-2H3

InChI Key

QFBFUVGDEGJNHR-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)F)SC

Origin of Product

United States

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